molecular formula C19H23N3O4S B5255749 [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate

Cat. No.: B5255749
M. Wt: 389.5 g/mol
InChI Key: PDRPBEDXKGGXLG-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic and aliphatic elements, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the amino-(4-methylphenyl)methylidene intermediate, followed by its reaction with benzenesulfonyl chloride under controlled conditions to form the final product. Common reagents used in these reactions include organic solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and continuous monitoring of reaction progress.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; reactions often carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate stands out due to its combination of aromatic and aliphatic elements, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-[benzenesulfonyl(methyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-10-12-16(13-11-15)19(20)21-26-18(23)9-6-14-22(2)27(24,25)17-7-4-3-5-8-17/h3-5,7-8,10-13H,6,9,14H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRPBEDXKGGXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CCCN(C)S(=O)(=O)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CCCN(C)S(=O)(=O)C2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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